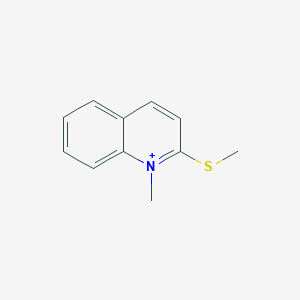
1-Methyl-2-(methylthio)quinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-2-(メチルチオ)キノリニウムは、キノリニウムファミリーに属する複素環式有機化合物です。これは、第一位にメチル基、第二位にメチルチオ基を持つキノリン環構造を特徴としています。
準備方法
合成経路と反応条件
1-メチル-2-(メチルチオ)キノリニウムは、いくつかの方法で合成することができます。一般的なアプローチの1つは、水素化ナトリウムなどの塩基の存在下で、2-クロロキノリンをメチルチオレートと反応させることです。反応は通常、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中、高温で行われます。別の方法は、2-キノリンチオールとヨウ化メチルを塩基性条件下で反応させて、目的の生成物を得ることです .
工業生産方法
1-メチル-2-(メチルチオ)キノリニウムの工業生産には、上記と同様の方法による大規模合成が関与する場合があります。試薬と条件の選択は、スケーラビリティ、費用対効果、収率に合わせて最適化することができます。連続フロー反応器や自動合成プラットフォームが、生産効率の向上に利用される場合があります。
化学反応の分析
反応の種類
1-メチル-2-(メチルチオ)キノリニウムは、以下のものを含む様々な化学反応を起こします。
酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いて、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応では、水素化ホウ素ナトリウムなどの還元剤を用いて、キノリニウム環をジヒドロキノリン誘導体に変換することができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: アミン、チオール、アルコキシドなどの様々な求核剤。
形成される主要な生成物
酸化: スルホキシド、スルホン。
還元: ジヒドロキノリン誘導体。
置換: 置換キノリニウム誘導体。
科学的研究の応用
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、DNAとの相互作用と放射線防護剤としての可能性について調査されてきました.
医学: 研究では、抗白血病活性とポリメラーゼ活性を阻害する能力が検討されています.
工業: 染料、殺生物剤、その他の工業用化学品の開発に用いられる可能性があります。
作用機序
1-メチル-2-(メチルチオ)キノリニウムの作用機序は、DNAなどの分子標的との相互作用を伴います。この化合物はDNAにインターカレーションすることができ、DNA複製と転写に影響を与える構造変化を引き起こします。このインターカレーションは、ポリメラーゼ活性の阻害とDNA修復機構の誘導につながる可能性があります . さらに、この化合物の放射線防護特性は、フリーラジカルを捕捉し、放射線誘発損傷から細胞を保護する能力に起因しています。
類似化合物との比較
1-メチル-2-(メチルチオ)キノリニウムは、他のキノリニウム誘導体や関連化合物と比較することができます。
1-メチルキノリニウム-2-ジチオ酢酸: 構造は似ていますが、ジチオ酢酸基を持っています。これは、放射線防護特性で知られています.
1-メチル-2-(メチルチオ)-2-ピペリジノビニルキノリニウムヨージド: ピペリジノビニル基を持つ別の誘導体。DNA結合親和性と放射線防護効果について研究されています.
これらの比較は、1-メチル-2-(メチルチオ)キノリニウムのユニークな構造的特徴と生物活性を強調しており、さらなる研究開発のための貴重な化合物となっています。
特性
CAS番号 |
55514-12-0 |
|---|---|
分子式 |
C11H12NS+ |
分子量 |
190.29 g/mol |
IUPAC名 |
1-methyl-2-methylsulfanylquinolin-1-ium |
InChI |
InChI=1S/C11H12NS/c1-12-10-6-4-3-5-9(10)7-8-11(12)13-2/h3-8H,1-2H3/q+1 |
InChIキー |
WSGTYHLPPULYTK-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11714953.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714957.png)
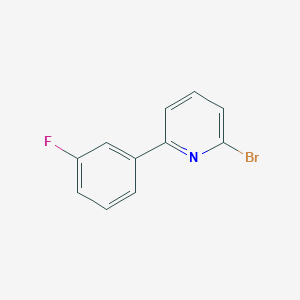
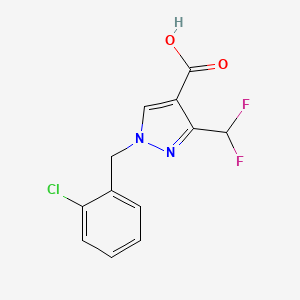
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714977.png)

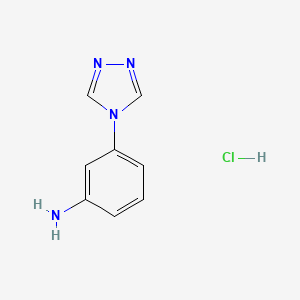
![3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11715009.png)
![{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715014.png)
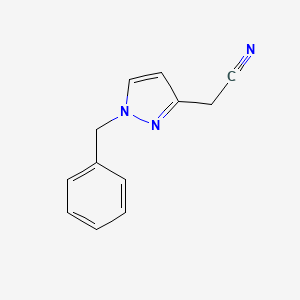
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
![N'-[5-((E)-3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethylformamidine](/img/structure/B11715033.png)
![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
